![molecular formula C15H13N3O3 B400016 (E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 325775-59-5](/img/structure/B400016.png)
(E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a benzodioxine moiety, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or benzodioxine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-pyridinylmethylene)-2-(2-thienyl)acetohydrazide
- N’-(3-phenyl-2-propenylidene)-2-(2-thienyl)acetohydrazide
- 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide
Uniqueness
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a pyridine ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(18-17-9-11-4-3-7-16-8-11)14-10-20-12-5-1-2-6-13(12)21-14/h1-9,14H,10H2,(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCXJGFYPCIBK-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
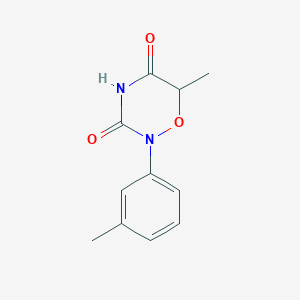
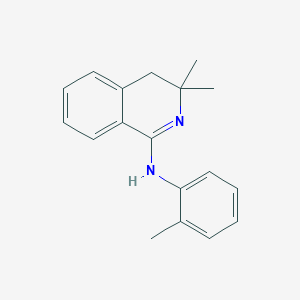
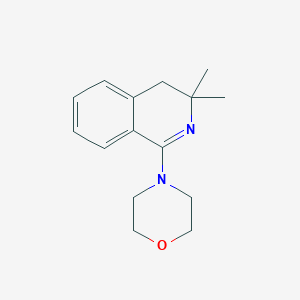
![Ethyl 4-[2-(2-hydroxy-2-isopentyl-5-methylhexanoyl)-1-phenylhydrazino]-4-oxobutanoate](/img/structure/B399938.png)
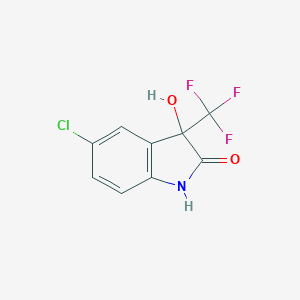
![5-bromo-N'-[3,4-dihydrospiro(isoquinoline-3,1'-cyclopentane)-1-yl]benzohydrazide](/img/structure/B399940.png)
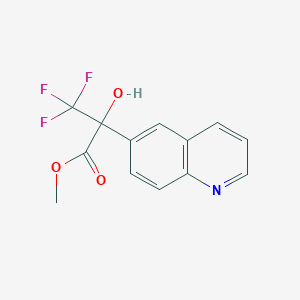
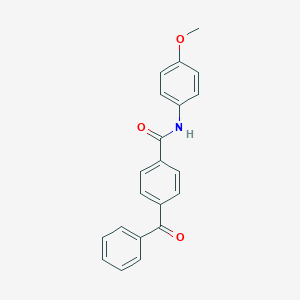
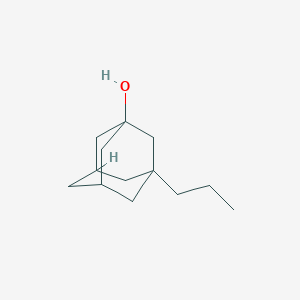
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-phenyl-1,3-benzoxazole](/img/structure/B399949.png)
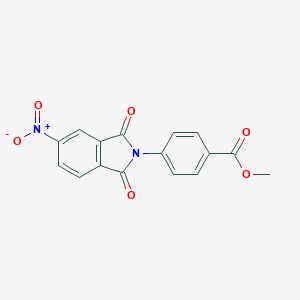
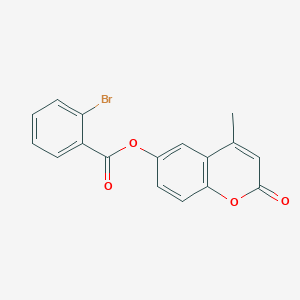
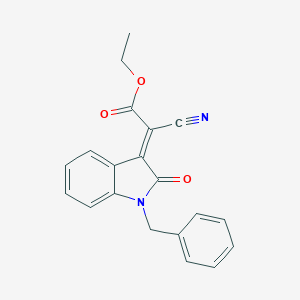
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B399957.png)
